(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid, also known as PEPA, is a chemical compound that belongs to the class of AMPA receptor agonists. It is a potent and selective agonist of AMPA receptors, which are a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. PEPA has been widely used in scientific research to investigate the mechanisms of synaptic plasticity and neuronal excitability.
Wirkmechanismus
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid acts as a selective agonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. It binds to the receptor's ligand-binding domain and induces a conformational change that leads to the opening of the receptor's ion channel. This results in an influx of cations, such as sodium and calcium, which depolarizes the postsynaptic membrane and leads to neuronal excitation.
Biochemical and Physiological Effects:
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has been shown to have a number of biochemical and physiological effects, including the enhancement of LTP, the modulation of synaptic transmission, and the induction of neuronal plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival, growth, and differentiation of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to selectively activate AMPA receptors and study their effects on neuronal function. However, one of the limitations of using (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid is its potential toxicity and side effects, which can vary depending on the experimental conditions and the dose used.
Zukünftige Richtungen
There are several future directions for research involving (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid, including the investigation of its effects on different types of neurons and brain regions, the development of more selective and potent AMPA receptor agonists, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, the use of (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and neuronal excitability.
Synthesemethoden
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid can be synthesized using a variety of methods, including the modification of existing chemical compounds or de novo synthesis. One of the most common methods involves the reaction of 4-aminophenylpropionic acid with pent-4-enoyl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has been extensively used in scientific research to investigate the mechanisms of synaptic plasticity and neuronal excitability. It has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, which is a key mechanism underlying learning and memory. (E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid has also been used to study the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-13(16)15-12-8-5-11(6-9-12)7-10-14(17)18/h2,5-10H,1,3-4H2,(H,15,16)(H,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVWZMMYFXTOP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.